Garosamine

Aminoglycoside resistance Enzyme kinetics Antibiotic development

Garosamine is the critical amino monosaccharide of gentamicin-class antibiotics, exhibiting limited substrate inhibition of AAC(6') enzymes—unlike glucosamine analogs—and unique ribosomal binding. Essential for probing resistance mechanisms, gar gene surveillance, and developing synergistic antistaphylococcal combinations. Suitable as an analytical reference standard or for synthetic chemistry; inquire for custom synthesis.

Molecular Formula C7H15NO4
Molecular Weight 177.2 g/mol
Cat. No. B1245194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGarosamine
Molecular FormulaC7H15NO4
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)O)O
InChIInChI=1S/C7H15NO4/c1-7(11)3-12-6(10)4(9)5(7)8-2/h4-6,8-11H,3H2,1-2H3/t4-,5-,6?,7+/m1/s1
InChIKeyVXWORWYFOFDZLY-FYBJJZIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Garosamine for Aminoglycoside Research and Antibacterial Development: Chemical Identity and Procurement Specifications


Garosamine (CAS not assigned; PubChem CID 11159636) is an amino monosaccharide with the molecular formula C7H15NO4 and a molecular weight of 177.20 g/mol [1]. Its IUPAC name is (3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol, and it is characterized by a 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose core structure [1]. As a critical structural component of the gentamicin complex of aminoglycoside antibiotics, garosamine is of interest for research into antibiotic development and resistance mechanisms [2]. Its unique structural features distinguish it from other amino sugars and contribute to its specific biological activities.

Why Garosamine-Containing Aminoglycosides Are Not Interchangeable with Glucosamine-Based Analogs


Aminoglycosides containing a garosamine moiety (e.g., gentamicin, netilmicin, sisomicin) cannot be simply substituted with those containing a glucosamine moiety (e.g., tobramycin, amikacin) due to distinct interactions with aminoglycoside-modifying enzymes and bacterial ribosomes. Research has shown that the kinetic behavior of the 6'-N-aminoglycoside acetyltransferase (AAC(6')IV) enzyme differs markedly between these two classes, with glucosamine antibiotics exhibiting strong substrate inhibition that increases with pH, while garosamine group compounds show limited substrate inhibition across a wide pH range [1]. These enzymatic differences directly correlate with variations in minimum inhibitory concentration (MIC) values against resistant strains, impacting clinical efficacy [1]. Furthermore, the garosamine moiety confers a unique binding specificity to the bacterial ribosome, which is not shared by kanosamine or glucosamine moieties, thereby influencing the antibiotic's mechanism of action and resistance profile [2].

Quantitative Differentiation of Garosamine in Aminoglycoside Research: Enzyme Kinetics, Synergy, and Resistance Profiles


Reduced Substrate Inhibition of AAC(6')IV by Garosamine Group Aminoglycosides Compared to Glucosamine Analogs

The aminoglycoside-modifying enzyme AAC(6')IV from Staphylococcus epidermidis RYC 13036 exhibits distinct kinetic behavior depending on the aminosugar moiety. Acetylation of glucosamine group antibiotics (tobramycin, amikacin) was highly susceptible to substrate inhibition, which increased with pH, whereas garosamine group compounds (gentamicin, netilmicin) showed limited substrate inhibition over a wide pH range [1].

Aminoglycoside resistance Enzyme kinetics Antibiotic development

Synergistic Activity of Garosamine-Containing Aminoglycosides Against AAC(6')-Producing Resistant Staphylococci

In-vitro synergistic effects were observed when commercial aminoglycosides containing a garosamine-like 6'-aminosugar were combined against Staphylococcus strains harboring AAC(6') activity. Chequerboard titrations confirmed synergy with sigma FIC ≤ 0.5 for combinations involving garosamine-containing aminoglycosides [1].

Antibiotic synergy Resistance mechanisms Aminoglycoside combinations

Garosamine Moiety Determines Ribosomal Binding Specificity Distinct from Kanosamine and Glucosamine Moieties

Using (3H) tobramycin as a probe, it was determined that the disaccharide moieties (neamine, tobramine, gentamine) share a common binding site on the bacterial ribosome, whereas the kanosamine, garosamine, and ribose moieties determine the specificity of this binding [1].

Ribosome binding Aminoglycoside mechanism Structure-activity relationship

Identification of a Garosamine-Specific Aminoglycoside Resistance Gene (gar) with Clinical Relevance

A novel integron-borne gene cassette, named gar (garosamine-specific aminoglycoside resistance), was discovered that encodes a protein conveying high-level resistance against aminoglycosides with a garosamine moiety when expressed in E. coli . This gene has been identified in clinical isolates of Pseudomonas aeruginosa, Luteimonas sp., and Salmonella enterica from multiple continents .

Antibiotic resistance Resistance gene discovery Environmental surveillance

Chemical Synthesis of Garosamine: Yields and Stereocontrolled Routes

A stereocontrolled synthesis of garosamine was achieved via two routes, each requiring eight steps from a common precursor, with overall yields of 14% and 11%, respectively [1].

Chemical synthesis Amino sugar Stereocontrolled synthesis

Optimal Research and Industrial Use Cases for Garosamine Based on Quantitative Evidence


Investigating Aminoglycoside Resistance Mechanisms Involving AAC(6') Enzymes

Garosamine-containing aminoglycosides (e.g., gentamicin, netilmicin) are essential tools for studying resistance mediated by AAC(6') enzymes due to their distinct kinetic behavior compared to glucosamine analogs. The limited substrate inhibition of AAC(6')IV by garosamine group compounds provides a unique system for probing enzyme-substrate interactions and pH-dependent effects [1]. This makes them valuable for research aimed at overcoming aminoglycoside resistance.

Developing Synergistic Antibiotic Combinations Against Resistant Staphylococci

The demonstrated synergy (sigma FIC ≤ 0.5) of garosamine-containing aminoglycosides in combination with other aminoglycosides against strains harboring AAC(6') and APH(2") enzymes supports their use in formulating combination therapies [2]. This is particularly relevant for tackling infections caused by multi-resistant Staphylococcus species, where synergy can restore susceptibility.

Studying Ribosomal Binding and Specificity of Aminoglycoside Antibiotics

The garosamine moiety's role in determining ribosomal binding specificity makes it a key probe for dissecting the interactions between aminoglycosides and the bacterial ribosome [3]. Research utilizing garosamine-containing compounds can elucidate the structural basis for binding and inform the design of novel aminoglycosides with altered spectra or reduced toxicity.

Surveillance and Study of Emerging Aminoglycoside Resistance Genes

The discovery of the gar gene, which specifically confers resistance to garosamine-containing aminoglycosides, highlights the need for targeted surveillance and research into this resistance mechanism . Garosamine-based antibiotics are critical for studying the prevalence, dissemination, and impact of this gene in clinical and environmental settings, as well as for evaluating the potential of newer semisynthetic aminoglycosides like plazomicin.

Technical Documentation Hub

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